An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
This technical guide provides a comprehensive overview of the core properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fundamental chemical and physical characteristics, outlines a detailed synthesis protocol, and presents experimental methodologies for evaluating its potential biological activities.
Core Properties and Data
1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole class, which is a common scaffold in many biologically active molecules.[1] Its structure, featuring a phenyl group at the 1-position, a p-tolyl group at the 3-position, and a carbaldehyde group at the 4-position of the pyrazole ring, makes it a versatile intermediate for the synthesis of more complex derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 36640-52-5 | [2][3] |
| Molecular Formula | C₁₇H₁₄N₂O | [4] |
| Molecular Weight | 262.31 g/mol | [4] |
| IUPAC Name | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | |
| Appearance | White to Orange to Green powder to crystal | |
| Melting Point | 119 °C | |
| Boiling Point | 450 °C at 760 mmHg | |
| Density | 1.12 g/cm³ | |
| LogP | 3.66 | |
| Flash Point | 225.9 °C |
Spectral Data
The structural integrity of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral characteristics.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and p-tolyl groups, a singlet for the pyrazole proton (around δ 8.2 ppm), a singlet for the aldehyde proton (around δ 9.4-10.0 ppm), and a singlet for the methyl protons of the tolyl group. |
| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbons of the pyrazole ring. |
| IR Spectroscopy | Absorption bands indicating the presence of aromatic C-H bonds, the C=O stretching of the aldehyde group, and the C=N stretching of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde
The Vilsmeier-Haack reaction is a widely employed method for the synthesis of pyrazole-4-carbaldehydes.[5][6] This reaction involves the formylation of an active methylene group adjacent to a hydrazone using the Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Step 1: Synthesis of 4'-Methylacetophenone Phenylhydrazone
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To a solution of 4'-methylacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 1-2 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated 4'-methylacetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold dimethylformamide (DMF, 5 equivalents) with constant stirring.
-
To this freshly prepared Vilsmeier reagent, add the 4'-methylacetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is alkaline.
-
The solid product, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.
In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)
This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
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Prepare a stock solution of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., DMSO).
-
Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin (BSA) solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of various concentrations of the test compound.
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A control group is prepared without the test compound. Diclofenac sodium can be used as a standard reference drug.
-
Incubate the mixtures at 37 °C for 15 minutes, followed by heating at 70 °C for 5 minutes to induce denaturation.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
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The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is used to assess the antimicrobial properties of the compound against various bacterial and fungal strains.
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Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
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Inoculate the agar plates uniformly with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.
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Add a specific volume (e.g., 100 µL) of different concentrations of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (dissolved in a suitable solvent like DMSO) into the wells.
-
A well containing only the solvent serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis process of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.
Caption: Synthetic pathway for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.
Vilsmeier-Haack Reaction Mechanism
The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent followed by its reaction with the hydrazone intermediate.
Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. epubl.ktu.edu [epubl.ktu.edu]
- 4. 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
